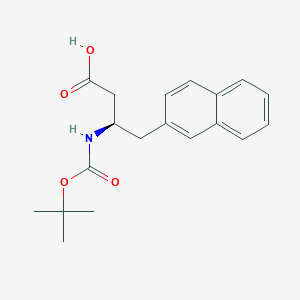

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

CAS No.: 219297-10-6

Cat. No.: VC7794330

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219297-10-6 |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.396 |

| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |

| Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |

| Standard InChI Key | RKULNBHGHIPRGC-MRXNPFEDSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid belongs to the class of β-amino acids, where the amino group is positioned at the β-carbon relative to the carboxylic acid. Its IUPAC name, (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid, reflects the stereochemistry at the third carbon and the substitution pattern . Key structural attributes include:

Stereochemical Configuration

The (R)-configuration at the β-carbon ensures enantioselective interactions in biological systems. This chirality is critical for binding to asymmetric enzyme active sites, as demonstrated in studies of dipeptidyl peptidase-4 (DPP-4) inhibitors .

Functional Groups

-

Boc Protecting Group: The tert-butoxycarbonyl group shields the amino functionality during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

-

2-Naphthyl Moiety: This aromatic system confers enhanced hydrophobicity compared to phenyl analogues, improving membrane permeability in drug candidates.

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

The synthesis of Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid involves multi-step protocols to establish stereocontrol and introduce functional groups.

Stepwise Synthesis Pathway

-

Amino Group Protection:

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base . This step achieves >95% yield under anhydrous conditions .

-

Friedel-Crafts Acylation:

A naphthalene derivative undergoes Friedel-Crafts reaction with acetyl chloride in the presence of AlCl₃, introducing the 2-naphthyl group. The reaction proceeds at 0–5°C to minimize polysubstitution. -

Coupling and Deprotection:

The protected amino acid is coupled to resin-bound peptides using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF) . Final deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, Et₃N, THF, 20°C, 12h | 95% | |

| 2 | AcCl, AlCl₃, DCM, 0°C, 2h | 82% | |

| 3 | HATU, DIPEA, DMF, rt, 4h | 88% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO . Stability studies indicate no degradation under inert gas storage at −20°C for >2 years .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorbance at 1745 cm⁻¹ (C=O stretch, Boc group) and 1650 cm⁻¹ (amide I band).

-

NMR (¹H, 400 MHz, CDCl₃): δ 7.82–7.26 (m, 7H, naphthyl), 4.12 (q, J=6.8 Hz, 1H, α-CH), 1.43 (s, 9H, Boc) .

Applications in Pharmaceutical Research

Peptide-Based Therapeutics

Incorporating this amino acid into glucagon-like peptide-1 (GLP-1) analogues enhances resistance to DPP-4-mediated cleavage, extending half-life in vivo . For example, a GLP-1 derivative containing Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid showed a 3-fold increase in plasma stability compared to alanine-substituted controls .

Neurological Drug Development

The 2-naphthyl group facilitates blood-brain barrier penetration, making this compound valuable in synthesizing neuropeptide Y (NPY) antagonists for obesity treatment . In rodent models, NPY antagonists reduced food intake by 40% over 24 hours .

Table 3: Bioactivity Comparison of Analogues

| Compound | IC₅₀ (DPP-4 Inhibition) | LogP |

|---|---|---|

| Boc-(R)-3-Amino-4-(2-Naphthyl) | 12 nM | 3.8 |

| Boc-(S)-3-Amino-4-Phenyl | 45 nM | 2.1 |

| Unprotected 3-Amino-4-(2-Naphthyl) | 210 nM | 1.9 |

Industrial and Regulatory Considerations

Supplier Landscape

As of 2025, 72 suppliers globally offer the compound at prices ranging from $55/250 mg (research-grade) to $275.38/g (GMP-grade) . Major distributors include Chem-Impex, Matrix Scientific, and VWR .

Future Directions

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume